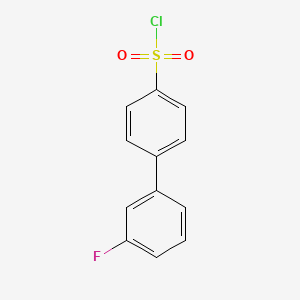

3'-Fluoro-biphenyl-4-sulfonyl chloride

CAS No.: 939761-07-6

Cat. No.: VC3862857

Molecular Formula: C12H8ClFO2S

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939761-07-6 |

|---|---|

| Molecular Formula | C12H8ClFO2S |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H |

| Standard InChI Key | OAUCSSDUDDQKLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

3'-Fluoro-biphenyl-4-sulfonyl chloride is a halogenated aromatic compound with the molecular formula C₁₂H₈ClFO₂S and a molecular weight of 270.71 g/mol. Its IUPAC name, 4-(3-fluorophenyl)benzenesulfonyl chloride, reflects the substitution pattern: a sulfonyl chloride group (-SO₂Cl) at the para position of one benzene ring and a fluorine atom at the meta position of the adjacent ring. The compound’s structure is represented by the SMILES notation C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl, which clarifies the connectivity and functional groups.

Reactivity and Functionalization

The sulfonyl chloride group in 3'-fluoro-biphenyl-4-sulfonyl chloride confers high reactivity, enabling diverse transformations:

Nucleophilic Substitution

The chloride atom in the -SO₂Cl group is susceptible to nucleophilic attack, facilitating reactions with amines to form sulfonamides:

Sulfonamides derived from this compound are explored as enzyme inhibitors and antimicrobial agents due to their structural similarity to bioactive molecules .

Cross-Coupling Reactions

Applications in Pharmaceutical and Materials Science

Drug Discovery

Sulfonamide derivatives of this compound are investigated for their potential as:

-

Carbonic Anhydrase Inhibitors: Fluorinated sulfonamides exhibit high affinity for enzyme active sites, with applications in glaucoma and cancer therapy .

-

Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria, attributed to interference with folate biosynthesis.

Polymer Chemistry

Incorporation of fluorinated biphenyl sulfonyl groups into polymers enhances thermal stability and chemical resistance, making them suitable for high-performance membranes and coatings .

Comparative Analysis with Positional Isomers

The 3'-fluoro isomer distinguishes itself from the 4'-fluoro analog (CAS 116748-66-4) in steric and electronic properties:

-

Steric Effects: The meta fluorine in the 3'-isomer introduces asymmetric steric hindrance, influencing binding interactions in biological systems.

-

Electronic Effects: Fluorine’s electron-withdrawing nature alters the electron density of the biphenyl system, affecting reactivity in cross-coupling reactions .

Future Research Directions

-

Synthetic Methodology: Development of regioselective sulfonation techniques to improve yields of the 3'-fluoro isomer.

-

Biological Screening: Expanded pharmacokinetic studies of sulfonamide derivatives for antibiotic resistance applications.

-

Material Science: Exploration of fluorinated biphenyl sulfonyl polymers for fuel cell membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume